1'-(4-Chloro-phenylthiocarbamoyl)-[1,4']bipiperidinyl-4'-carboxylic acid amide
Description
1’-(4-Chloro-phenylthiocarbamoyl)-[1,4’]bipiperidinyl-4’-carboxylic acid amide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a thiocarbamoyl group, and a bipiperidinyl structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[(4-chlorophenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4OS/c19-14-4-6-15(7-5-14)21-17(25)22-12-8-18(9-13-22,16(20)24)23-10-2-1-3-11-23/h4-7H,1-3,8-13H2,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAOOGKKFRWFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(4-Chloro-phenylthiocarbamoyl)-[1,4’]bipiperidinyl-4’-carboxylic acid amide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the bipiperidinyl core, followed by the introduction of the chlorophenyl and thiocarbamoyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.
Chemical Reactions Analysis
1’-(4-Chloro-phenylthiocarbamoyl)-[1,4’]bipiperidinyl-4’-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(4-Chloro-phenylthiocarbamoyl)-[1,4’]bipiperidinyl-4’-carboxylic acid amide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1’-(4-Chloro-phenylthiocarbamoyl)-[1,4’]bipiperidinyl-4’-carboxylic acid amide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 1’-(4-Chloro-phenylthiocarbamoyl)-[1,4’]bipiperidinyl-4’-carboxylic acid amide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid
- 1-(4-Chlorophenyl)cyclopropanecarboxylic acid These compounds share the chlorophenyl group but differ in their core structures and additional functional groups, leading to different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
